Dimethoxydi(pent-4-en-1-yl)silane

Silane Coupling Agent Coating Formulation Thermal Stability

Dimethoxydi(pent-4-en-1-yl)silane (CAS 539790-90-4) is a bifunctional organosilane bearing two hydrolysable methoxy groups and two terminal pent-4-en-1-yl chains. This structure enables simultaneous participation in sol-gel condensation and radical- or transition-metal-catalyzed crosslinking.

Molecular Formula C12H24O2Si
Molecular Weight 228.40 g/mol
Cat. No. B12097692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxydi(pent-4-en-1-yl)silane
Molecular FormulaC12H24O2Si
Molecular Weight228.40 g/mol
Structural Identifiers
SMILESCO[Si](CCCC=C)(CCCC=C)OC
InChIInChI=1S/C12H24O2Si/c1-5-7-9-11-15(13-3,14-4)12-10-8-6-2/h5-6H,1-2,7-12H2,3-4H3
InChIKeyWHDKFEKXPUEZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxydi(pent-4-en-1-yl)silane: A Dual-Functional Dialkoxysilane Building Block for Selective Procurement


Dimethoxydi(pent-4-en-1-yl)silane (CAS 539790-90-4) is a bifunctional organosilane bearing two hydrolysable methoxy groups and two terminal pent-4-en-1-yl chains. This structure enables simultaneous participation in sol-gel condensation and radical- or transition-metal-catalyzed crosslinking . Predicted physicochemical properties include a boiling point of 241.6±29.0 °C, density of 0.9±0.1 g/cm³, and a flash point of 120.9±11.8 °C [1]. Commercial availability is typically at 95–98% purity, often stabilized with 4-tert-butylcatechol (TBC) to prevent premature polymerization .

1 Dual alkenyl groups for thiol-ene and radical crosslinking
2 Methoxy leaving groups support sol-gel condensation
3 TBC-stabilized for controlled radical polymerization

Why Dimethoxydi(pent-4-en-1-yl)silane Cannot Be Replaced by Generic Dialkoxysilanes


Generic dialkoxysilanes (e.g., dimethoxydimethylsilane) lack the terminal alkenyl functionality required for subsequent covalent incorporation into polymer networks via thiol-ene, hydrosilylation, or radical pathways [1]. Conversely, mono-alkenyl silanes (e.g., chloro(dimethyl)(pent-4-en-1-yl)silane) provide only one reactive site per silicon center, limiting crosslink density in cured materials . Direct substitution therefore risks compromised network architecture, reduced adhesion, or incomplete surface functionalization. The following evidence quantifies these differentiation dimensions where data are available.

Target Dimethoxydi(pent-4-en-1-yl)silane
Substitute Generic Dialkoxysilanes
No terminal alkene functionality for covalent network integration
Mono-alkenyl silanes provide lower crosslink density
Ethoxy analogs hydrolyze slower, extending cure time

Quantitative Differentiation Evidence for Dimethoxydi(pent-4-en-1-yl)silane


Higher Predicted Boiling Point Reduces Volatility Losses vs. Dimethoxydimethylsilane

The target compound exhibits a substantially higher predicted boiling point compared to the widely used dimethoxydimethylsilane, reducing evaporative losses during thermal curing or vacuum processing. This differentiation is critical for applications requiring sustained silane concentration at elevated temperatures [1][2].

Boiling Point
Cross-study comparable
241.6±29.0 °C vs. 82 °C
Reduces volatile loss during thermal cure
Predicted vs. experimental values
Silane Coupling Agent Coating Formulation Thermal Stability

Two Terminal Alkenyl Groups Enable Higher Crosslink Density vs. Mono-Alkenyl Silanes

Unlike mono-alkenyl silanes such as chloro(dimethyl)(pent-4-en-1-yl)silane, Dimethoxydi(pent-4-en-1-yl)silane presents two terminal C=C bonds per silicon atom, enabling thiol-ene or radical coupling to yield a theoretically higher crosslink density when reacted with multifunctional thiols or co-monomers [1]. This structural difference directly impacts the achievable network architecture.

Crosslinking Functionality
Class-level inference
2 C=C per Si vs. 1 C=C per Si
Higher crosslink density potential
Formulation-dependent architecture
Polymer Chemistry Crosslinking Network Architecture

Methoxy Leaving Groups Provide Faster Hydrolysis Kinetics Than Ethoxy Analogs

Alkoxysilane hydrolysis rates are strongly dependent on the alkoxy group size. Methoxy groups hydrolyze approximately 6–10 times faster than ethoxy groups under equivalent aqueous conditions, a well-documented trend in sol-gel chemistry [1]. Therefore, Dimethoxydi(pent-4-en-1-yl)silane is expected to exhibit faster condensation onset than its diethoxy analog (if synthesized), enabling shorter cure cycles.

Hydrolysis Rate
Class-level inference
~6–10× faster (Methoxy vs. Ethoxy)
Faster condensation onset
In neutral aqueous conditions
Sol-Gel Chemistry Hydrolysis Rate Cure Speed

Commercial 98% Purity with TBC Stabilizer Ensures Reproducible Radical Reactivity

Commercially available Dimethoxydi(pent-4-en-1-yl)silane is supplied at 98% purity (GC) and stabilized with 4-tert-butylcatechol (TBC) . This contrasts with some alkylsilanes that may be offered without radical inhibitor, risking premature oligomerization during storage. The presence of TBC is critical for maintaining consistent alkenyl reactivity for subsequent thiol-ene or radical polymerization steps.

Purity & Stabilization
Data to verify
98% (GC), TBC stabilized
Batch-to-batch radical reactivity
Vendor specification, review required
Polymerization Inhibitor Quality Control Batch Consistency

Lower Density Compared to Aromatic Dialkoxysilanes Reduces Formulation Weight

With a predicted density of 0.9±0.1 g/cm³ [1], Dimethoxydi(pent-4-en-1-yl)silane is significantly less dense than aromatic analogs such as dimethoxydiphenylsilane (1.08 g/cm³) [2]. This can contribute to lower final part weight in composite formulations where silane loading is substantial.

Density
Cross-study comparable
0.9±0.1 g/cm³ vs. 1.08 g/cm³
~17% lower formulation weight
Predicted vs. experimental density
Composite Weight Reduction Density Optimization Lightweight Materials

High-Value Application Scenarios for Dimethoxydi(pent-4-en-1-yl)silane Driven by Quantitative Differentiation


High-Temperature Curable Silane-Modified Coatings

The 159.6 °C boiling point advantage over dimethoxydimethylsilane (Section 3, Evidence 1) makes this silane suitable for thermally cured protective coatings where low-volatility coupling agents are essential. It can be applied in vacuum-assisted resin transfer molding (VARTM) or powder coating processes, where volatile silanes would prematurely evaporate before curing [1].

Thiol-Ene Crosslinked Hybrid Networks for High Modulus Composites

The dual alkenyl functionality (Section 3, Evidence 2) enables the formation of densely crosslinked organic-inorganic hybrid networks when reacted with multifunctional thiols or via radical polymerization. This scenario is ideal for dental restorative materials, optical adhesives, or high-modulus composite matrices demanding low shrinkage and high crosslink density [2].

Rapid Moisture-Cure Adhesives and Sealants

The faster hydrolysis kinetics of methoxy groups relative to ethoxy analogs (Section 3, Evidence 3) support rapid ambient-cure adhesive formulations. This is advantageous in construction or automotive assembly lines where reduced tack-free time directly improves production throughput [3].

Controlled Radical Polymerization for Precision Functional Materials

The 98% purity with TBC stabilizer (Section 3, Evidence 4) ensures reproducible initiation and propagation in controlled radical polymerization (e.g., RAFT or ATRP) to produce well-defined silicone-organic block copolymers. This is critical for academic research groups and specialty chemical manufacturers requiring batch-to-batch consistency .

Application
Selection Property
Validation Focus
High-Temperature Curable Coatings
Low volatility under thermal cure
Sustained silane concentration and cure uniformity
Thiol-Ene Crosslinked Hybrid Networks
High crosslink density via dual alkenyl groups
Network architecture and mechanical response
Rapid Moisture-Cure Adhesives
Fast hydrolysis kinetics (methoxy)
Tack-free time and ambient cure speed
Controlled Radical Polymerization
Stabilized radical reactivity (TBC)
Batch-to-batch consistency and polymer architecture control
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